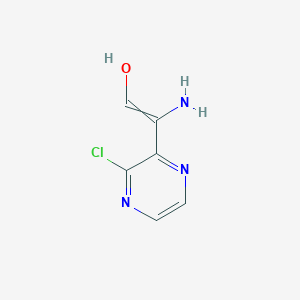

2-Amino-2-(3-chloropyrazin-2-yl)ethenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-chloropyrazin-2-yl)ethenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-6-5(4(8)3-11)9-1-2-10-6/h1-3,11H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKGGHBDRNXMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Significance of Pyrazine Derivatives in Modern Organic Chemistry

Pyrazine (B50134), a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂, is a fundamental scaffold in a vast array of chemical compounds. britannica.com Its derivatives are integral to numerous fields, from pharmaceuticals to materials science. researchgate.nettandfonline.com The significance of pyrazine derivatives in modern organic chemistry can be attributed to several key factors:

Biological Activity: Pyrazine rings are present in a multitude of biologically active molecules, including natural products and synthetic drugs. researchgate.nettandfonline.com They are known to exhibit a wide range of pharmacological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antipyretic properties. tandfonline.commdpi.com Marketed drugs containing the pyrazine moiety underscore their therapeutic importance. mdpi.com

Coordination Chemistry: The nitrogen atoms in the pyrazine ring act as ligands, enabling the formation of coordination compounds with various metal ions. These metal complexes have shown potential in cancer treatment and as catalysts. mdpi.com

Versatile Synthetic Intermediates: The pyrazine ring can be functionalized through various organic reactions, making its derivatives valuable building blocks in the synthesis of more complex molecules. researchgate.nettandfonline.com They can participate in coupling reactions like the Suzuki and Buchwald-Hartwig reactions. researchgate.nettandfonline.com

Material Science: Pyrazine derivatives have found applications in the development of new materials, including those with specific electronic and optical properties. researchgate.net

The imbalanced electron density in the pyrazine ring, caused by the inductive effect of the two nitrogen atoms, influences its reactivity, making it a fascinating subject of study for synthetic chemists. mdpi.com

The Unique Chemical Structure of 2 Amino 2 3 Chloropyrazin 2 Yl Ethenol: an Academic Perspective

Pyrazine (B50134) Core: The central pyrazine ring provides a rigid, aromatic framework. The two nitrogen atoms at positions 1 and 4 significantly influence the electron distribution of the ring, generally making it electron-deficient.

Chloro Substituent: The chlorine atom at the 3-position is an electron-withdrawing group. This has a profound effect on the reactivity of the pyrazine ring, further deactivating it towards electrophilic substitution but potentially activating it for nucleophilic substitution reactions.

Ethenol Group: The C=C-OH group is an enol, which can exist in equilibrium with its keto tautomer. This keto-enol tautomerism is a fundamental concept in organic chemistry and can significantly impact the compound's reactivity and biological activity. fiveable.me

Amino Group: The amino group (-NH₂) attached to the same carbon as the hydroxyl group of the enol is a strong electron-donating group. Its presence can influence the electronic properties of the ethenol moiety and the adjacent pyrazine ring.

The interplay of these functional groups suggests a molecule with a rich and complex chemical behavior, offering numerous possibilities for further chemical transformations and biological interactions.

Enol and Amino Functional Groups in Heterocyclic Chemistry: Research Opportunities

Strategies for the Regioselective Synthesis of the 3-Chloropyrazin-2-yl Moiety

Overview of Established Pyrazine Ring Formation Approaches

The synthesis of the pyrazine core is a well-established field in heterocyclic chemistry, with several robust methodologies available. These approaches can be broadly categorized into condensation reactions, dehydrogenative coupling routes, and various ring closure strategies.

Condensation reactions are among the most traditional and widely used methods for assembling the pyrazine ring. The classical approach involves the condensation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dicarbonyl compound. This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. Symmetrical starting materials often provide the best results in these reactions.

Variations of this method, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), are based on the self-condensation of α-ketoamines. In the Staedel–Rugheimer synthesis, a 2-haloacetophenone is reacted with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to yield a pyrazine. researchgate.net The Gutknecht synthesis differs in the method used to synthesize the α-ketoamine intermediate but also relies on self-condensation. researchgate.net Another historical variation is the Gastaldi synthesis from 1921. researchgate.net These methods highlight the long-standing importance of condensation chemistry in accessing the pyrazine scaffold.

More contemporary and atom-economical approaches involve dehydrogenative coupling reactions. These methods often utilize transition-metal catalysts to facilitate the formation of the pyrazine ring with the concomitant release of hydrogen gas and water as the only byproducts. A notable example is the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols to selectively form functionalized 2,5-substituted pyrazine derivatives. chemicalbook.com This approach, which can be catalyzed by earth-abundant metals like manganese, represents a more sustainable and environmentally benign route to pyrazine synthesis. chemicalbook.com

Ring closure methodologies encompass a variety of reactions where the pyrazine ring is formed from acyclic precursors through intramolecular cyclization. One such strategy involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine, which can then be oxidized to the corresponding pyrazine. mdpi.com Another approach involves the reaction of α-azido ketones, which can dimerize after reduction to form dihydropyrazine intermediates that are subsequently oxidized. These methods provide alternative pathways to the pyrazine core, often allowing for the introduction of specific substitution patterns from the outset.

Methods for Regioselective Halogenation of Pyrazine Derivatives

Introducing a chlorine atom specifically at the C-3 position of a pyrazine ring requires careful strategic planning, as direct chlorination of the parent pyrazine is often unselective. nih.gov Regioselectivity is typically achieved by leveraging the directing effects of pre-existing functional groups on the ring or by using activated intermediates like N-oxides.

One of the most effective strategies involves the chlorination of a pyrazine derivative with an electron-withdrawing group at the C-2 position. For instance, the chlorination of pyrazine-2-carbonitrile using sulfuryl chloride in the presence of a DMF catalyst has been shown to yield 3-chloropyrazine-2-carbonitrile (B110518) with high selectivity. chemicalbook.comchemicalbook.com The electron-withdrawing nature of the nitrile group deactivates the ring towards electrophilic attack but directs the incoming chlorine to the adjacent C-3 position.

Another approach is the halogenation of an activated pyrazine, such as a 2-aminopyrazine (B29847) derivative. While the amino group is strongly activating and can lead to mixtures of products (e.g., 5-chloro and 3,5-dichloro derivatives), specific conditions can enhance regioselectivity. thieme.de For example, using LiCl as the chlorine source in the presence of Selectfluor has been established as a method for the regioselective chlorination of 2-aminodiazines under mild conditions. rsc.org

The use of pyrazine N-oxides is a powerful technique to control the position of halogenation. acs.orgnih.gov The N-oxide group activates the positions alpha (C-2, C-6) and gamma (C-4, which is not present in pyrazine) to the nitrogen oxide for nucleophilic attack and the beta positions (C-3, C-5) for electrophilic attack. Treatment of a pyrazine N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) typically introduces a chlorine atom at the C-2 position. To achieve C-3 chlorination, a substituent at C-2 would be necessary to direct the halogenation accordingly.

Table 1: Selected Methods for Regioselective Chlorination of Pyrazine Derivatives

| Starting Material | Reagent(s) | Position of Chlorination | Reference(s) |

|---|---|---|---|

| Pyrazine-2-carbonitrile | SO₂Cl₂, DMF | C-3 | chemicalbook.com, chemicalbook.com |

| 2-Aminopyrazine | LiCl, Selectfluor | C-5 or C-3/C-5 | rsc.org, thieme.de |

| Pyrazine 1-Oxide | POCl₃ | C-2 | |

| 2,3-Dihydroxypyrazine | POCl₃ | C-2 and C-3 | google.com |

Introduction of the Amino Group to the Pyrazine Ring

The introduction of an amino group at the C-2 position of the 3-chloropyrazine moiety is most commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective on the electron-deficient pyrazine ring, especially when a good leaving group like a halide is present.

A highly efficient and direct route to the 2-amino-3-chloropyrazine (B41553) scaffold is the selective amination of 2,3-dichloropyrazine (B116531). By carefully controlling reaction conditions, one of the chlorine atoms can be selectively displaced by an amine. The reaction of 2,3-dichloropyrazine with ammonia can yield 2-amino-3-chloropyrazine directly. google.com The chlorine atom at the C-2 position is generally more susceptible to nucleophilic attack than the one at C-3, allowing for regioselective mono-amination. Studies on the amination of various dichloropyrazines have confirmed that selective substitution of a single chlorine atom is a feasible and high-yielding process. researchgate.net

This selectivity is crucial, as it provides the desired 2-amino-3-chloro substitution pattern. Further reaction of 2-amino-3-chloropyrazine with other amines, such as methylamine, has been shown to substitute the remaining chlorine at the C-3 position, demonstrating the utility of this intermediate in building more complex molecules. chemicalbook.com

Table 2: Examples of Amination via Nucleophilic Aromatic Substitution on Chloropyrazines

| Starting Material | Nucleophile | Product | Reference(s) |

|---|---|---|---|

| 2,3-Dichloropyrazine | Ammonia (NH₃) | 2-Amino-3-chloropyrazine | google.com |

| 2-Amino-3-chloropyrazine | Methylamine (CH₃NH₂) | 2-Amino-3-(methylamino)pyrazine | chemicalbook.com |

| 3-Chloropyrazine-2-carbonitrile | Various Amines | 3-Aminopyrazine-2-carbonitrile derivatives | chemicalbook.com, mdpi.com |

| 2,6-Dichloropyrazine | Adamantane-containing amines | N-substituted 6-chloropyrazin-2-amine | researchgate.net, nih.gov |

Synthesis of the 2-Amino-2-ethenol Side Chain

The construction of the 2-amino-2-ethenol moiety is a critical step that demands precise control over the geometry of the enol double bond and the placement of the adjacent amino group.

The formation of an enol or its more reactive enolate counterpart from a carbonyl precursor is a foundational step in organic synthesis. For unsymmetrical ketones, the ability to selectively form one of two possible regioisomeric enolates is paramount. bham.ac.ukpharmacy180.com These are known as the kinetic and thermodynamic enolates. jove.comfiveable.me The kinetic enolate is formed faster by deprotonating the less sterically hindered α-carbon, whereas the thermodynamic enolate is the more stable, more substituted isomer. jove.com

Controlling which enolate is formed can be achieved by carefully selecting the reaction conditions. bham.ac.ukjove.com

Kinetic Enolate Formation : This is typically achieved by using a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). bham.ac.ukmasterorganicchemistry.com These conditions favor the rapid, irreversible removal of the most accessible proton, leading to the less substituted enolate. jove.com

Thermodynamic Enolate Formation : To favor the more stable thermodynamic enolate, conditions that allow for equilibration are necessary. bham.ac.uk This involves using a weaker base (which allows for proton exchange), a protic solvent, and higher reaction temperatures. jove.com

The choice of solvent, base, countercation, and temperature are all critical variables that affect the regioselectivity of enolization. bham.ac.uk Beyond kinetic and thermodynamic control, enolates can also be generated regioselectively from precursors like α,β-unsaturated ketones through conjugate addition or from α-bromo ketones. bham.ac.uk

For the synthesis of the ethenol side chain, stereocontrol is also crucial. The geometry of the resulting double bond (E or Z) can be influenced by the enolization conditions and the substrate. almerja.com Organocatalytic methods have been developed for the divergent synthesis of both E and Z enol esters from ynals and carboxylic acids, where reaction temperature dictates the stereochemical outcome. acs.org Under kinetically controlled conditions at lower temperatures, the Z isomer is favored, while thermodynamic control at higher temperatures yields the E isomer. acs.org

| Enolate Type | Base | Solvent | Temperature | Key Characteristics |

|---|---|---|---|---|

| Kinetic | Strong, bulky (e.g., LDA) | Aprotic (e.g., THF) | Low (e.g., -78 °C) | Forms faster; less substituted product. jove.com |

| Thermodynamic | Weaker (e.g., NaH, NaOR) | Protic or Aprotic | Higher (e.g., Room Temp) | More stable; more substituted product. jove.com |

Introducing an amino group adjacent to an enol or enolate presents a synthetic challenge. One effective strategy is to start with a precursor that already contains the nitrogen atom, such as an α-amino ketone or a β-amino aldehyde.

Stereocontrolled methods have been developed for the synthesis of silyl (B83357) enol ethers from β-amino aldehydes, providing key building blocks with defined olefin geometry. nih.govresearchgate.net Similarly, specific enolates can be generated from α-amino ketones. acs.org Another approach involves the Hell-Volhard-Zelinsky reaction, where a carboxylic acid is brominated at the alpha position, followed by nucleophilic substitution with an amine to install the amino group. youtube.com

For the target side chain, a plausible route could involve the synthesis of an N-protected α-amino aldehyde or ketone. This precursor could then be subjected to controlled enolization or enol ether formation. The protecting group on the amine would be crucial to prevent undesired side reactions during the enolization step. Subsequent deprotection would yield the desired 2-amino-2-ethenol structure. The study of lithium enolates derived from β-amino esters has shown that these intermediates can form complex aggregates in solution, which can influence their reactivity. nih.gov

Coupling Methodologies for Integrating the Pyrazine and Ethenol Units

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with pyrazine rings. rsc.org Chloropyrazines are excellent substrates for many of these reactions. researchgate.net

Commonly employed cross-coupling reactions include:

Suzuki Coupling : This reaction couples an organoboron reagent with an organic halide. For this synthesis, a 2,3-dichloropyrazine could be selectively coupled with a vinylboronic acid or ester representing the ethenol side chain. rsc.orgresearchgate.net

Stille Coupling : This involves the reaction of an organotin compound with an organic halide. A vinylstannane derivative of the side chain could be coupled to the chloropyrazine core. rsc.org

Heck Coupling : This reaction couples an alkene with an aryl or vinyl halide. While less direct for this specific target, it is a viable method for functionalizing pyrazines. rsc.org

Sonogashira Coupling : This method couples terminal alkynes with aryl or vinyl halides. A protected amino-ethyne could be coupled to the pyrazine, followed by a controlled hydration to yield the target enol structure. rsc.orgresearchgate.net

An alternative strategy involves directed ortho-metalation, where a directing group on the pyrazine ring facilitates lithiation at an adjacent position, creating a nucleophilic center on the pyrazine for reaction with an electrophile. acs.org

The success of the aforementioned coupling reactions hinges on the catalytic system employed. Palladium-based catalysts are the most widely used and extensively studied for the functionalization of pyrazines. rsc.orgresearchgate.netnih.gov The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and, critically, the ligand can significantly impact reaction efficiency, yield, and selectivity. Ligands such as phosphines (e.g., PPh₃, DPPF) are commonly used to stabilize the palladium center and facilitate the catalytic cycle. researchgate.net

Recent research has also explored the use of more earth-abundant and cost-effective metals. Manganese-based pincer complexes have been shown to catalyze the dehydrogenative coupling of 2-amino alcohols to form pyrazines, highlighting the potential of alternative metals in pyrazine synthesis. acs.org Iron-catalyzed C-H coupling methods have also been utilized in the synthesis of pyrazine-containing natural products. nih.gov

| Reaction Type | Catalyst | Ligand (Example) | Coupling Partner | Reference |

|---|---|---|---|---|

| Suzuki | Palladium (e.g., Pd(OAc)₂) | Phosphines (e.g., PPh₃) | Organoboron Reagents | rsc.orgresearchgate.net |

| Stille | Palladium (e.g., Pd(PPh₃)₄) | - | Organotin Reagents | rsc.org |

| Sonogashira | Palladium/Copper | Phosphines (e.g., PPh₃) | Terminal Alkynes | rsc.orgresearchgate.net |

| C-H/C-H Coupling | Palladium (e.g., Pd(OAc)₂) | - | Indoles, etc. | nih.gov |

Innovative Synthetic Techniques for Enhanced Efficiency

Modern synthetic chemistry continually seeks to improve efficiency, reduce waste, and simplify reaction procedures. In the context of synthesizing complex pyrazines, several innovative techniques are noteworthy.

One of the most significant advances is the use of C-H activation and C-H/C-H cross-coupling reactions. nih.gov These methods avoid the pre-functionalization of substrates (e.g., conversion to halides or organometallics), leading to greater atom economy and shorter synthetic sequences. For example, the direct coupling of a pyrazine C-H bond with a suitable partner could offer a more efficient route to the target molecule. nih.gov

Acceptorless dehydrogenative coupling (ADC) represents another sustainable approach. This methodology forms new bonds with the liberation of hydrogen gas and water as the only byproducts. Manganese-catalyzed ADC has been successfully applied to the synthesis of substituted pyrazines from 2-aminoalcohols, showcasing a green and atom-economical strategy. acs.org

Furthermore, the use of microwave irradiation has been shown to accelerate reactions involving pyrazine synthesis, such as the substitution of a chloro-substituent with an amine, significantly reducing reaction times from hours to minutes. chemicalbook.com

Compound Reference Table

| Compound Name | Role/Type |

|---|---|

| This compound | Target Molecule |

| Lithium diisopropylamide (LDA) | Strong, hindered base |

| Tetrahydrofuran (THF) | Aprotic solvent |

| α,β-Unsaturated ketone | Enolate precursor |

| α-Bromo ketone | Enolate precursor |

| β-Amino aldehyde | Side-chain precursor |

| α-Amino ketone | Side-chain precursor |

| 2,3-Dichloropyrazine | Pyrazine precursor |

| Vinylboronic acid | Suzuki coupling partner |

| Vinylstannane | Stille coupling partner |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Catalyst precursor |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst precursor |

| Triphenylphosphine (PPh₃) | Catalyst ligand |

| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | Catalyst ligand |

Microwave-Assisted Organic Synthesis of Pyrazine and Ethenol Systems

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, utilizing microwave irradiation to heat reactions. anton-paar.com Unlike conventional heating where heat is transferred through vessel walls, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.comnih.gov This "in-core" heating can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and cleaner reaction profiles with fewer byproducts. nih.govnih.gov

The application of MAOS is particularly beneficial for the synthesis of heterocyclic compounds like pyrazine derivatives. For instance, the synthesis of poly(hydroxyalkyl)pyrazines has been achieved with unprecedented speed, reaching maximum yields in under three minutes at 120°C. rsc.org This efficiency is a significant improvement over classical thermal methods. nih.gov Microwave irradiation has been successfully employed in various reactions crucial for building pyrazine cores, including cyclocondensation and cross-coupling reactions. nih.govresearchgate.net For example, a microwave-assisted approach to synthesizing fused pyrazolo[3,4-b]pyrazines demonstrated improved yields and shorter reaction times compared to conventional methods. researchgate.net

In the context of ethenol systems, microwave assistance can facilitate reactions such as the dehydration of ethanol (B145695) to ethylene (B1197577) at lower temperatures. rsc.org While direct synthesis of the target ethenol moiety using microwaves is specific to the chosen reaction pathway, the technology's ability to promote efficient and rapid chemical transformations makes it a highly attractive method for constructing the 2-aminoethenol substituent on the pyrazine ring.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrazine Derivatives Data compiled from studies on related pyrazine and heterocyclic systems.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Friedländer Synthesis | > 12 hours | 10 minutes | 34% to 72% | nih.gov |

| Biginelli Reaction | 5 hours | 8-10 minutes | Significant | nih.gov |

| Poly(hydroxyalkyl)pyrazine Synthesis | Several hours | < 15 minutes (at 100°C) | High Yields Achieved Faster | rsc.org |

| Fused Pyrazolo[3,4-b]pyrazine Synthesis | Not specified | 20 minutes | High Yields | nih.gov |

Flow Chemistry Applications in the Synthesis of Complex Organic Compounds

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. acs.org This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch reactors. acs.orgelveflow.com Key advantages of flow chemistry include enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions, improved reproducibility, and seamless scalability from laboratory to industrial production. elveflow.comacs.org

For a target molecule like this compound, a multi-step flow synthesis could be envisioned. Different reactors could be dedicated to the formation of the chloropyrazine core, followed by the introduction of the amino and ethenol functionalities in subsequent stages. The precise control offered by flow reactors is ideal for managing reactive intermediates and optimizing yields for each step of the synthetic sequence. galchimia.com This approach not only increases efficiency but also enhances process safety and consistency. acs.org

Table 2: Advantages of Flow Chemistry in Organic Synthesis

| Feature | Description | Benefit for Complex Syntheses | Reference |

| Heat Transfer | High surface-area-to-volume ratio allows for rapid heating and cooling. | Excellent control over exothermic reactions, enabling safer operating conditions and improved selectivity. | acs.orgelveflow.com |

| Mass Transfer | Efficient mixing of reactants, even in multiphase systems. | Increased reaction rates and yields, particularly for reactions limited by diffusion. | elveflow.com |

| Scalability | Production is scaled by running the system for longer periods or in parallel. | Straightforward transition from lab-scale discovery to large-scale manufacturing without re-optimization. | elveflow.com |

| Safety | Small reaction volumes minimize the risk associated with hazardous materials or unstable intermediates. | Enables the use of reaction conditions and reagents that would be too dangerous for large-scale batch processing. | acs.org |

| Automation | Systems can be fully automated for continuous production and optimization. | High-throughput screening of reaction conditions and rapid library synthesis. | elveflow.commdpi.com |

Ultrasonic-Assisted Synthetic Transformations

Ultrasonic-assisted synthesis, also known as sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to induce chemical reactions. ijsssr.com The underlying phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. ijsssr.comresearchgate.net This collapse generates localized "hot spots" with transient high temperatures (up to 5000°C) and pressures (up to 1000 atm), creating unique conditions that can accelerate reactions and enable novel transformations. researchgate.netnih.gov

Sonochemistry is considered a green chemistry technique as it often leads to higher product yields, shorter reaction times, and reduced energy consumption compared to conventional methods. ijsssr.comresearchgate.net It has been widely applied to the synthesis of various heterocyclic compounds. The enhanced mixing and mass transfer caused by ultrasonic waves can overcome phase-transfer limitations, making it effective for heterogeneous reactions. ijsssr.com Studies on the synthesis of pyrazoline derivatives from chalcones using ultrasound have demonstrated a sustainable and efficient approach, significantly reducing reaction times and energy usage by eliminating the need for conventional heating. nih.govnih.gov

The application of ultrasound could be particularly advantageous for key steps in the synthesis of this compound. For example, cyclization reactions to form the pyrazine ring or subsequent substitution reactions could be accelerated under sonochemical conditions. Research has shown that ultrasound-assisted synthesis of pyrazoline derivatives can result in good yields (64-82%) in as little as 25-40 minutes. nih.govresearchgate.net This method provides a milder, more energy-efficient alternative to traditional heating, aligning with the principles of sustainable chemical manufacturing. ijsssr.com

Table 3: Comparison of Ultrasonic-Assisted vs. Conventional Synthesis for Heterocyclic Compounds Data compiled from studies on related heterocyclic systems.

| Heterocycle Synthesized | Catalyst/Conditions (Ultrasonic) | Time (Ultrasonic) | Yield (Ultrasonic) | Time (Conventional) | Yield (Conventional) | Reference |

| Pyrazoline Derivatives | Glacial Acetic Acid | 25 min | 48-82% | Not specified | Not specified | nih.gov |

| Triazine-based Pyrazolines | Amberlyst-15 | 30-35 min | 81-89% | 3 hours | Lower yields | researchgate.net |

| N-acetyl-pyrazolines | Not specified | 25 min | 76-91% | Not specified | Not specified | researchgate.net |

| Thiazolidines | Not specified | Shorter | Higher | Longer | Lower | ijsssr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For a molecule such as this compound, a suite of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

High-resolution ¹H NMR spectroscopy would reveal the number of distinct proton environments in the molecule. Each unique proton or group of equivalent protons would produce a signal in the spectrum. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, the integration of the signal would correspond to the number of protons it represents, and the splitting pattern (multiplicity) would reveal the number of neighboring protons, providing insight into the connectivity of the molecule's proton framework.

A hypothetical data table for ¹H NMR would typically include columns for Chemical Shift (ppm), Integration, Multiplicity (e.g., s for singlet, d for doublet), and Assignment to a specific proton in the molecule.

¹³C NMR spectroscopy is used to determine the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of these signals provides information about the type of carbon atom (e.g., aromatic, vinylic, etc.) and its bonding environment.

A data table for ¹³C NMR would list the Chemical Shift (ppm) for each carbon and its corresponding assignment in the molecular structure.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the complete molecular structure.

Correlation SpectroscopY (COSY) is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps to identify adjacent protons in the structure.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons).

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry and conformation of the molecule.

Without access to the actual spectra for this compound, the specific chemical shifts, coupling constants, and correlations cannot be reported.

A comprehensive spectroscopic analysis of the chemical compound "this compound" cannot be provided at this time. A thorough search of available scientific literature and databases did not yield specific spectroscopic data (Infrared, Mass Spectrometry, or UV-Vis) for this particular molecule.

The successful characterization of a chemical compound relies on experimentally obtained data. Without access to research articles or database entries detailing the spectroscopic properties of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further research and experimental analysis of this compound are necessary to determine its spectroscopic characteristics. Once such data becomes publicly available in the scientific domain, a detailed article as per the requested outline can be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Electronic Absorption Characteristics of the Pyrazine-Ethenol System

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides insights into the electronic transitions between molecular orbitals. For an aromatic system like pyrazine, these transitions are primarily of the π → π* and n → π* types. researchgate.net The pyrazine ring contains two nitrogen atoms, each with a lone pair of electrons (n electrons) in addition to the delocalized π-electron system. researchgate.net

The electronic spectrum of this compound would be characterized by absorption bands corresponding to these transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-energy and result in strong absorption bands, typically in the shorter wavelength UV region. The n → π* transitions involve the promotion of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (intensity) compared to π → π* transitions. acs.org

Table 1: Expected Electronic Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Assigned Transition |

|---|---|---|---|

| Data not available | Data not available | e.g., Ethanol | n → π* |

| Data not available | Data not available | e.g., Ethanol | π → π* |

Influence of Substituents on Electronic Spectra

Substituents on the pyrazine ring play a crucial role in modulating its electronic absorption properties by altering the energy levels of the molecular orbitals. mdpi.com The electronic spectrum of this compound is influenced by the combined effects of the chloro, amino, and ethenol groups.

Amino (-NH₂) and Ethenol (-C(OH)=CH₂) Groups: The amino group is a strong electron-donating group (auxochrome) that can increase the electron density of the pyrazine ring through resonance. This effect raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, typically resulting in a bathochromic (red) shift of the π → π* transitions. mdpi.com The ethenol group extends the π-conjugated system, which also contributes to a red shift.

Chloro (-Cl) Group: The chlorine atom exhibits a dual effect. It is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also be a weak electron-donating group through its lone pairs (resonance effect). In aromatic systems, the inductive effect often dominates, leading to a slight stabilization of the molecular orbitals. The substitution of a heteroatom like nitrogen into an aromatic ring generally increases the electron affinity of the molecule. nih.gov The presence of the electronegative chlorine atom further enhances this effect.

The interplay of these substituent effects determines the final positions and intensities of the absorption bands. The strong electron-donating amino group is expected to have the most significant impact, likely causing a noticeable shift of the absorption bands to longer wavelengths compared to 2-chloropyrazine (B57796) or pyrazine itself. mdpi.comacs.org

Advanced Spectroscopic Techniques for Refined Structural Insights

To obtain a more complete picture of the molecular structure of this compound, a combination of advanced spectroscopic techniques is required.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. scirp.org It detects molecular vibrations that cause a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of the pyrazine ring and the C=C double bond of the ethenol group, as these are often strong Raman scatterers.

Expected characteristic Raman shifts would include:

Pyrazine Ring Vibrations: Aromatic ring stretching and breathing modes.

C=C Stretch: A strong band from the ethenol double bond.

C-Cl Stretch: A characteristic band for the carbon-chlorine bond.

N-H Vibrations: Bending and stretching modes from the amino group.

This technique helps to confirm the presence of key functional groups and provides a detailed fingerprint of the molecule's vibrational framework. scirp.org

Table 2: Expected Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | Pyrazine ring breathing mode |

| Data not available | C=C stretch (ethenol) |

| Data not available | N-H bend (amino) |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bas.bg An XRD analysis of this compound would yield crucial information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Crystal Packing: Details on intermolecular interactions such as hydrogen bonding (e.g., between the amino and hydroxyl groups and the pyrazine nitrogen atoms) and π–π stacking interactions between pyrazine rings. researchgate.netresearchgate.net

This data is invaluable for understanding the molecule's structure in the solid state and how it interacts with its neighbors.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if stereochemistry is induced)

The structure of this compound contains a chiral center at the carbon atom bearing the amino, hydroxyl (as part of the enol), and pyrazine groups. Therefore, the compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light.

If a sample of this compound is enantiomerically pure or enriched, its CD spectrum would show characteristic positive or negative bands corresponding to its electronic transitions. nih.gov The spectrum of one enantiomer would be a mirror image of the other. CD spectroscopy could be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess of a sample.

Investigate the absolute configuration of the enantiomers, often through comparison with theoretical calculations. nih.govnih.gov

Without an enantioselective synthesis or chiral resolution, the compound would exist as a racemic mixture, which is CD-inactive.

Computational Chemistry Investigations of 2 Amino 2 3 Chloropyrazin 2 Yl Ethenol

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the forces on each atom and solving Newton's equations of motion over time. nih.govnih.gov This produces a trajectory that maps the molecule's conformational landscape. researchgate.netresearchgate.net

For 2-Amino-2-(3-chloropyrazin-2-yl)ethenol, MD simulations can explore the rotational freedom around its single bonds, such as the bond connecting the ethenol group to the pyrazine (B50134) ring. These simulations reveal the most populated conformations, the energy barriers between them, and how the molecule's shape might change in response to its environment (e.g., in a solvent). nih.gov This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Theoretical Studies on the Tautomerism of this compound

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The title compound is an enol, which can potentially exist in equilibrium with its keto tautomer. Computational chemistry is an excellent tool for assessing the relative stabilities of tautomers.

The stability of the enol form of this compound relative to its corresponding keto tautomer can be determined by calculating the Gibbs free energy (ΔG) of each isomer. comporgchem.com DFT methods, such as M06-2X, have been shown to perform well in predicting tautomeric energies. comporgchem.comresearchgate.net The calculations are typically performed for the gas phase and can be extended to include solvent effects using continuum models like the Polarizable Continuum Model (PCM). comporgchem.com

The equilibrium constant (KT) for the tautomerization is directly related to the difference in Gibbs free energy. A negative ΔG for the enol → keto reaction indicates that the keto form is more stable. For this compound, the enol form is stabilized by conjugation between the amino group, the C=C double bond, and the pyrazine ring. Computational studies would quantify this stability and determine the position of the tautomeric equilibrium. researchgate.net The transition state connecting the two tautomers can also be located to determine the energy barrier for the interconversion. nih.gov

Table 3: Hypothetical Computational Results for Enol-Keto Tautomerism

| Tautomer | Calculated Relative Energy (Gas Phase, kcal/mol) | Calculated Relative Energy (Aqueous, kcal/mol) | Predicted Equilibrium Population (Aqueous) |

|---|---|---|---|

| Enol Form | 0.00 (Reference) | 0.00 (Reference) | >99% |

| Keto Form | +4.5 | +3.2 | <1% |

Solvation Effects on Tautomeric Preferences and Stability

Tautomerism is a critical consideration for molecules like this compound, which can exist in multiple forms, such as the enol-imine and keto-enamine tautomers. The relative stability of these forms is highly dependent on their environment. Computational models, particularly those employing Density Functional Theory (DFT), can predict the most stable tautomer in both the gas phase and in various solvents. jocpr.com

Solvation effects are typically modeled using Polarizable Continuum Models (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com By calculating the Gibbs free energy of each tautomer in different solvents, it is possible to predict how the equilibrium shifts. For instance, polar protic solvents like water or ethanol (B145695) may stabilize one tautomer over another through hydrogen bonding, whereas non-polar solvents might favor a different form. jocpr.commdpi.com

Studies on analogous systems, such as 2-aminopyrroles and aminopurines, have demonstrated that the solvent can significantly alter the energy landscape. mdpi.comresearchgate.net For this compound, it is hypothesized that polar solvents would stabilize the more polar keto-enamine tautomer due to more effective charge stabilization.

Table 1: Illustrative Calculated Relative Energies of Tautomers in Different Solvents Note: The following data is hypothetical and serves to illustrate typical results from a computational study.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water (PCM) | Relative Energy (kcal/mol) in Chloroform (PCM) |

|---|---|---|---|

| Enol-Imine | 0.00 | 1.50 | 0.25 |

| Keto-Enamine | 2.15 | 0.00 | 1.80 |

Proton Transfer Pathways and Energy Barriers

The conversion between tautomers occurs via proton transfer (PT) reactions. Computational chemistry can elucidate the mechanisms of these transfers, identifying the transition states and calculating the associated energy barriers. researchgate.netnih.gov For this compound, intramolecular proton transfer can occur directly or be mediated by solvent molecules.

Water-assisted proton transfer is a common mechanism where one or more water molecules form a hydrogen-bonded bridge, significantly lowering the activation energy compared to the direct pathway. researchgate.net DFT calculations can map the potential energy surface for these reactions, providing crucial insights into the kinetics of tautomerization. The computed activation barriers for water-assisted pathways are often found to be substantially lower than those for the isolated molecule, indicating that such processes are more kinetically favorable in aqueous environments. researchgate.net

Table 2: Hypothetical Calculated Energy Barriers for Proton Transfer Note: The following data is hypothetical and serves to illustrate typical results from a computational study.

| Proton Transfer Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Direct Intramolecular Transfer (Gas Phase) | 45.5 |

| Single Water Molecule-Assisted Transfer | 15.2 |

| Dimer Self-Assisted Transfer | 25.8 |

Prediction of Spectroscopic Parameters from Computational Models

Computational methods are widely used to predict spectroscopic parameters, which serve as a valuable tool for structure elucidation and confirmation. By comparing simulated spectra with experimental data, researchers can validate proposed molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Quantum mechanical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations are often performed on geometries optimized in a simulated solvent to better replicate experimental conditions. The predicted shifts are typically scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. researchgate.net Machine learning and deep learning models are also emerging as powerful tools for rapid and accurate prediction of chemical shifts from molecular structures. nih.govnih.govsourceforge.io

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Note: The following data is hypothetical and intended for illustrative purposes.

| Carbon Atom | Calculated Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| Pyrazine C2 | 155.8 | 156.2 |

| Pyrazine C3 | 148.2 | 148.5 |

| Pyrazine C5 | 135.4 | 135.9 |

| Pyrazine C6 | 133.1 | 133.5 |

| Ethenol Cα | 145.7 | 146.1 |

| Ethenol Cβ | 95.3 | 95.8 |

Vibrational (IR) and electronic (UV-Vis) spectra can also be simulated computationally. IR spectra are calculated from the vibrational frequencies obtained after geometry optimization, providing information about the functional groups present in the molecule. scielo.org.mx

UV-Vis absorption spectra are simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, can predict the absorption maxima (λ_max) that correspond to the peaks observed in an experimental UV-Vis spectrum. researchgate.net These predictions are instrumental in understanding the electronic structure and chromophores within the molecule.

Table 4: Illustrative Predicted Electronic Transitions (TD-DFT) Note: The following data is hypothetical and serves to illustrate typical results from a computational study.

| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 268 | 0.12 | HOMO-1 → LUMO (n → π) |

Computational Design and Virtual Screening of Related Pyrazine-Ethenol Structures

Building on the computational model of this compound, it is possible to engage in the rational design of new derivatives with potentially enhanced properties. Computational design involves making systematic structural modifications in silico—such as altering substituents on the pyrazine ring or ethenol backbone—and then calculating the properties of these new analogues. mdpi.commdpi.comresearchgate.net

Virtual screening is a powerful extension of this concept, where large libraries of related compounds are computationally evaluated for a specific purpose, such as binding affinity to a biological target. nih.govnih.gov Techniques like molecular docking can predict how these designed molecules might interact with a protein's active site. nih.gov This approach accelerates the discovery of new lead compounds by prioritizing the synthesis and experimental testing of only the most promising candidates identified through the screening process. For pyrazine-ethenol structures, this could involve screening for derivatives with optimized electronic properties for materials science applications or specific binding characteristics for medicinal chemistry. mdpi.comnih.gov

Mechanistic Studies of Reactions Involving 2 Amino 2 3 Chloropyrazin 2 Yl Ethenol

Elucidation of Reaction Mechanisms in the Synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol

The synthesis of this compound, like many multi-substituted heterocyclic compounds, is expected to proceed through a series of reactive intermediates and transition states. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, mechanistic insights can be inferred from established principles of organic chemistry and related synthetic transformations.

Identification of Key Intermediates and Transition States

The formation of the ethenol moiety attached to the pyrazine (B50134) ring likely involves a nucleophilic addition to a carbonyl precursor, such as a corresponding α-amino ketone. The reaction pathway would proceed through a tetrahedral intermediate. Transition state theory suggests that the energy barrier for the formation of this intermediate would be influenced by the steric and electronic nature of the substituents on both the pyrazine ring and the attacking nucleophile.

In analogous syntheses of complex amine derivatives, intermediates such as iminium ions or enamines are often observed. For instance, in the synthesis of certain pyrrole (B145914) derivatives, the reaction between acylethynylpyrroles and malononitrile (B47326) proceeds through a series of intermediates initiated by proton abstraction. nih.gov While the specific intermediates for the title compound's synthesis would require dedicated spectroscopic and computational studies for definitive identification, analogous reaction pathways provide a foundational framework for postulating their structures.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics of the formation of this compound would be governed by the rate-determining step of the reaction sequence. This could be the initial nucleophilic attack or a subsequent proton transfer or rearrangement step. Kinetic studies, often employing techniques like stopped-flow spectroscopy, are instrumental in determining reaction orders and rate constants for similar reactions involving amino compounds. researchgate.net For example, studies on the reaction of 2-((2-aminoethyl) amino) ethanol (B145695) with CO2 have elucidated the pseudo-first-order rate constants and the influence of solvent on reaction kinetics. researchgate.net

Role of Catalysts in Reaction Mechanism and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, often enabling reactions to proceed under milder conditions and with higher selectivity. In the synthesis of heterocyclic compounds, both acid and base catalysis are common. For the formation of an enol or ethenol, acid catalysis can facilitate the protonation of a carbonyl group, increasing its electrophilicity, while base catalysis can enhance the nucleophilicity of the attacking species.

In the broader context of synthesizing nitrogen-containing heterocycles like imidazolidin-2-ones, various catalysts, including metal-based and organocatalysts, have been employed to activate substrates and control reaction outcomes. mdpi.com For instance, tungstate (B81510) catalysts have been successfully used for the synthesis of benzimidazolidin-2-ones from 1,2-benzenediamines and CO2. mdpi.com The catalyst's role often involves the formation of a catalyst-substrate complex, which lowers the activation energy of the rate-determining step. The choice of catalyst can also influence the stereoselectivity of the reaction, a critical aspect in the synthesis of chiral molecules.

Intramolecular and Intermolecular Interactions of the Compound

The structural and functional properties of this compound are significantly influenced by a network of non-covalent interactions. These interactions dictate the compound's conformation in different phases and its ability to interact with other molecules.

Hydrogen Bonding Networks Involving Amino and Ethenol Groups

The presence of both an amino (-NH2) group and a hydroxyl (-OH) group in the ethenol moiety allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the amino and hydroxyl groups can lead to the formation of a stable five- or six-membered ring-like structure, influencing the molecule's preferred conformation. researchgate.net The strength of this intramolecular hydrogen bond is a delicate balance of electrostatic interactions, van der Waals forces, and steric effects. arxiv.org

Intermolecularly, the amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. This allows for the formation of extended hydrogen-bonding networks in the solid state, influencing crystal packing and physical properties such as melting point and solubility. In solution, these groups can form hydrogen bonds with solvent molecules. The ability of such functional groups to form hydrogen bonds is a key factor in molecular recognition and biological activity. researchgate.net

Aromatic Interactions of the Pyrazine Ring

The pyrazine ring, being an electron-deficient aromatic system, can participate in various non-covalent interactions. These include π-π stacking interactions with other aromatic rings and lone pair-π interactions. The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors. nih.gov The chlorine substituent on the pyrazine ring further modifies its electronic properties, influencing the strength and nature of these aromatic interactions. These interactions play a crucial role in the supramolecular assembly of pyrazine-containing compounds and their binding to biological targets. nih.gov

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyrazine ring with its two nitrogen atoms, the chlorine substituent on the pyrazine ring, and the amino and ethenol functionalities, which exist in tautomeric equilibrium with the corresponding keto-enamine form.

The pyrazine ring is a π-deficient heterocycle, which generally makes the ring nitrogen atoms less basic than those in pyridine (B92270). However, they can still undergo reactions with electrophiles, such as alkylation and oxidation.

N-Alkylation: The pyrazine nitrogens can potentially be alkylated using alkyl halides. The regioselectivity of such a reaction would be influenced by steric hindrance and the electronic effects of the substituents. Given the presence of the adjacent bulky and electron-donating amino-ethenol group, alkylation might preferentially occur at the N-4 position, which is further away from this group. The reaction would proceed via a standard nucleophilic attack of the nitrogen lone pair on the alkyl halide.

N-Oxidation: Selective N-oxidation of nitrogen-containing heterocycles is a well-established transformation. rsc.org Reagents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of an acid could be employed to form the corresponding N-oxides. rsc.orgacs.org The position of oxidation would depend on the relative basicity of the two nitrogen atoms. The electron-donating amino group would increase the electron density of the pyrazine ring, potentially favoring oxidation at the N-1 or N-4 position. Selective N-oxidation can be achieved by carefully controlling reaction conditions and the choice of oxidizing agent. nih.gov

Table 1: Hypothetical Reactions at the Pyrazine Nitrogen Atoms

| Reaction | Reagent/Conditions | Predicted Major Product |

|---|---|---|

| N-Alkylation | CH₃I | 4-Methyl-2-(1-amino-1-hydroxyvinyl)-3-chloropyrazin-4-ium iodide |

| N-Oxidation | mCPBA | This compound 4-oxide |

The chlorine atom at the C-3 position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyrazine ring itself is electron-deficient, which facilitates this type of reaction. The presence of the amino group at the C-2 position, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyrazine. However, the SNAr mechanism is still expected to be a primary reaction pathway.

The reaction proceeds through a two-step addition-elimination mechanism. libretexts.orgchemistrysteps.com A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrazine ring is restored. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom. researchgate.netnih.gov

For instance, reaction with a primary or secondary amine would lead to the corresponding 3-aminopyrazine derivative. Similarly, reaction with an alkoxide would yield a 3-alkoxypyrazine. The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. researchgate.net

Table 2: Predicted Products of Nucleophilic Aromatic Substitution at the C-3 Position

| Nucleophile | Reagent/Conditions | Predicted Product |

|---|---|---|

| Amine | R-NH₂, base, heat | 2-Amino-2-(3-(R-amino)pyrazin-2-yl)ethenol |

| Alkoxide | NaOR, ROH, heat | 2-Amino-2-(3-(alkoxy)pyrazin-2-yl)ethenol |

| Thiolate | NaSR, heat | 2-Amino-2-(3-(alkylthio)pyrazin-2-yl)ethenol |

The 2-amino-2-(pyrazin-2-yl)ethenol moiety is a form of an enaminol, which is tautomeric with a vinylogous amide. This system possesses a rich and versatile reactivity. The enamine character makes the β-carbon (the carbon of the ethenol) nucleophilic, while the amino and hydroxyl groups can also participate in various reactions.

Reactions at the β-Carbon: Due to the electron-donating effect of the amino group, the β-carbon of the ethenol is electron-rich and can react with a range of electrophiles. This reactivity is characteristic of enamines and vinylogous amides. wikipedia.orgmasterorganicchemistry.com For example, it can undergo:

Alkylation: Reaction with alkyl halides in the presence of a base would likely lead to C-alkylation at the β-position. masterorganicchemistry.comlibretexts.org

Acylation: Acylating agents such as acid chlorides or anhydrides would be expected to acylate the β-carbon, leading to the formation of a β-dicarbonyl-like compound after hydrolysis. libretexts.org

Michael Addition: As a soft nucleophile, the β-carbon can participate in conjugate additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Reactions of the Amino and Ethenol Groups:

Acylation of the Amino Group: The amino group can be acylated using standard procedures, for example, with acid chlorides or anhydrides in the presence of a base. This would form an N-acyl derivative.

Reactions of the Ethenol Group: The hydroxyl group of the ethenol is enolic and can be deprotonated to form an enolate, which can then react with electrophiles. It can also be converted to other functional groups, for example, by etherification.

The tautomeric equilibrium between the enaminol and the corresponding keto-enamine (2-amino-1-(3-chloropyrazin-2-yl)ethan-1-one) is crucial. Reactions may proceed through either tautomer depending on the reaction conditions.

Table 3: Potential Transformations of the Amino and Ethenol Functionalities

| Reaction Type | Electrophile/Reagent | Predicted Reaction Site | Predicted Product Type |

|---|---|---|---|

| C-Alkylation | R-X, base | β-Carbon of ethenol | Substituted ethenol |

| C-Acylation | RCOCl, base | β-Carbon of ethenol | β-Diketone analogue (after hydrolysis) |

| Michael Addition | α,β-Unsaturated ketone | β-Carbon of ethenol | 1,5-Dicarbonyl compound (after hydrolysis) |

| N-Acylation | RCOCl, base | Amino group | N-Acyl derivative |

Green Chemistry Considerations in the Research and Development of 2 Amino 2 3 Chloropyrazin 2 Yl Ethenol

Adherence to the 12 Principles of Green Chemistry

The twelve principles of green chemistry offer a guide to sustainable chemical design and engineering. The application of these principles to the synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol would involve a critical evaluation of its entire production lifecycle, from starting materials to final product. Without specific synthetic routes published in the literature, a detailed analysis remains speculative.

Maximization of Atom Economy in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. To assess the atom economy for the synthesis of this compound, one would need to analyze the specific chemical equations for its formation. For instance, addition and rearrangement reactions typically have high atom economies, while substitution and elimination reactions generate byproducts, leading to lower atom economies. No such synthetic schemes are currently available for this specific compound to perform this analysis.

Prevention of Waste Generation (E-factor, Process Mass Intensity Analysis)

The Environmental Factor (E-factor) and Process Mass Intensity (PMI) are crucial metrics for quantifying waste generation in a chemical process. The E-factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass input (raw materials, solvents, reagents) relative to the mass of the final product. A lower E-factor and PMI indicate a more environmentally friendly process. The calculation of these metrics for this compound is contingent on the availability of detailed process information, which is currently lacking.

Sustainable Solvent Selection for Synthesis and Purification

The choice of solvents is a major consideration in green chemistry, as they often constitute the largest proportion of waste in a chemical process.

Utilization of Green Solvents (e.g., Water as a Reaction Medium, Ionic Liquids)

Green solvents, such as water, supercritical fluids, and ionic liquids, offer alternatives to traditional volatile organic compounds (VOCs). Research into the synthesis of other nitrogen-containing heterocycles has demonstrated the feasibility of using water as a reaction medium, which is non-toxic, non-flammable, and readily available. Ionic liquids, with their low vapor pressure and tunable properties, also present a promising avenue for greener synthesis and purification processes. However, their application to the synthesis of this compound has not been reported.

Development of Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product isolation. Solvent-free, or solid-state, reactions are often facilitated by grinding, microwave irradiation, or ultrasound. While this approach has been successfully applied to the synthesis of various heterocyclic compounds, there is no specific mention of its use for this compound in the current body of scientific literature.

Implementation of Catalytic Processes

Catalytic reagents are preferred over stoichiometric reagents as they are used in smaller quantities and can be recycled and reused, thus minimizing waste. Catalysts can also enhance reaction rates and selectivity, leading to more efficient processes. The development of catalytic routes, including biocatalysis which utilizes enzymes, is a cornerstone of green chemistry. While enzymatic and chemo-catalytic methods are widely explored for the synthesis of various pharmaceuticals and fine chemicals, their specific application to the production of this compound remains an area where research has not been publicly disseminated.

Design and Application of Earth-Abundant Metal Catalysts

The development of synthetic routes for nitrogen heterocycles and related intermediates like enaminones increasingly relies on catalysts derived from earth-abundant metals such as iron, copper, and manganese. acs.orgresearchgate.netmdpi.com This approach presents an environmentally benign and economically viable alternative to traditional methods that often employ precious metal catalysts like palladium.

Iron-catalyzed C-H functionalization has been successfully applied to electron-deficient heterocycles, including pyrazines. mdpi.com For instance, a method utilizing iron(II) acetylacetonate (B107027) has been developed for the cross-coupling of pyrazines with organoboron agents, demonstrating the potential for creating complex pyrazine (B50134) derivatives through more sustainable means. mdpi.com

Copper complexes have also proven effective in catalyzing the synthesis of enaminones, which are structurally related to the enol moiety of the target compound. researchgate.netresearchgate.net These copper-catalyzed condensation reactions of amines with 1,3-dicarbonyl compounds offer an efficient pathway to β-enaminones and β-enaminoesters. researchgate.net Furthermore, chiral copper complexes facilitate enantioselective aerobic cyclization reactions, providing access to functionalized saturated heterocycles. nih.gov

Manganese pincer complexes are emerging as effective catalysts for the dehydrogenative coupling routes that produce pyrazines. acs.org These reactions, which form water and hydrogen gas as the only byproducts, are compatible with a wide array of functional groups, highlighting their potential utility in the synthesis of complex molecules like this compound. acs.org

Comparison of Earth-Abundant Metal Catalysts in Heterocycle Synthesis

| Catalyst Metal | Reaction Type | Target Structure | Key Advantages | Reference |

|---|---|---|---|---|

| Iron | C-H Functionalization / Cross-Coupling | Pyrazines | Low cost, low toxicity, effective for electron-deficient heterocycles | mdpi.com |

| Copper | Condensation / Aerobic Cyclization | Enaminones, Saturated Heterocycles | Readily available, versatile for C-N bond formation, enables enantioselectivity | researchgate.netnih.gov |

| Manganese | Dehydrogenative Coupling | Pyrazines, Quinoxalines | Forms benign byproducts (H₂O, H₂), high functional group tolerance | acs.org |

Biocatalysis for Enantioselective and Chemoselective Transformations

Biocatalysis is a cornerstone of green synthesis, employing enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. mdpi.compolimi.it For the synthesis of chiral amines and functionalized heterocycles, enzymes such as transaminases, lipases, and reductases offer significant advantages. nih.govd-nb.infonih.govmdpi.com

Enzymes like ω-transaminases are highly efficient for producing enantiomerically pure amines, which can be critical precursors. mdpi.com Reductive aminases (RedAms) and imine reductases (IREDs) have also become a versatile family of biocatalysts for chiral amine synthesis. d-nb.infonih.gov These enzymes can be engineered through directed evolution to enhance their efficiency and substrate scope, including the coupling of cyclic amines with various carbonyl partners. d-nb.info

Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been utilized for the green synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines. nih.gov This biocatalytic approach allows reactions to proceed at lower temperatures (e.g., 45 °C) in greener solvents, offering an efficient and scalable method. nih.gov The use of baker's yeast as a biocatalyst has also been explored for the chemoselective reduction of specific functional groups in the synthesis of pyrazine derivatives. scribd.comresearchgate.net

The integration of biocatalysis can lead to highly stereoselective and chemoselective outcomes, which are often challenging to achieve with conventional chemical methods. mdpi.commdpi.com This is particularly relevant for producing enantiopure forms of complex molecules like this compound.

Design for Energy Efficiency in Synthetic Protocols

A key principle of green chemistry is the design of energy-efficient synthetic processes. This involves minimizing energy consumption by conducting reactions under milder conditions and exploring alternative energy sources to drive chemical transformations. tandfonline.com

Conducting Reactions at Ambient Temperature and Pressure

Performing synthetic steps at ambient temperature and pressure significantly reduces the energy footprint of a chemical process. The synthesis of pyrazine derivatives and related enaminone intermediates has seen progress in this area. For example, some protocols for producing imines and enaminones, which are key structural motifs, can proceed efficiently at room temperature without the need for heating. organic-chemistry.orgresearchgate.net

One-pot methods that operate under ambient conditions are particularly attractive. A novel synthesis of pyrazine derivatives has been reported using an onion extract as a catalyst at room temperature, yielding excellent results in short reaction times. ajgreenchem.com Similarly, the condensation of 1,2-diamines with 1,2-diketo compounds can be achieved at room temperature using catalytic amounts of potassium t-butoxide, avoiding the need for high temperatures or harsh oxidants. researchgate.net These examples underscore the feasibility of developing energy-efficient, ambient-condition syntheses for this compound.

Use of Alternative Energy Sources (e.g., Photochemistry, Electrochemistry)

Alternative energy sources like light (photochemistry) and electricity (electrochemistry) offer powerful tools for green synthesis, often enabling unique reaction pathways under mild conditions. nih.gov

Electrosynthesis has emerged as an environmentally friendly approach because it uses electrons as reagents, avoiding the need for stoichiometric chemical oxidants or reductants. nih.gov This technique has been successfully applied to the synthesis of enaminones and other nitrogen heterocycles. rsc.orgresearchgate.net For instance, an electrochemical method for synthesizing imidazoles from enamines has been developed, which avoids the use of transition metals and external oxidants. rsc.org

Photoredox catalysis, which uses visible light to drive chemical reactions, has also been combined with biocatalysis to achieve the enantioselective synthesis of amines. researchgate.netrsc.org In such systems, a photosensitizer absorbs light and initiates a reaction, while an enzyme selectively processes one enantiomer, leading to a highly enantioenriched product. researchgate.netrsc.org These advanced methods represent a frontier in green chemistry that could be applied to the synthesis of chiral pyrazine derivatives.

Energy-Efficient Synthetic Approaches

| Approach | Description | Potential Application for Target Compound | Reference |

|---|---|---|---|

| Ambient Temperature Synthesis | Reactions are conducted at room temperature, minimizing heating requirements. | Condensation and cyclization steps to form the pyrazine ring or enol side chain. | researchgate.netajgreenchem.comresearchgate.net |

| Electrochemistry | Uses electricity to drive redox reactions, replacing chemical reagents. | Oxidative or reductive steps in the synthesis of the pyrazine core or functionalization of the side chain. | nih.govrsc.orgresearchgate.netrsc.org |

| Photochemistry | Uses light to initiate reactions, often in combination with catalysts. | Enantioselective synthesis of precursors or direct functionalization through light-driven processes. | researchgate.netrsc.org |

Use of Renewable Feedstocks and Biodegradable Reagents (if applicable)

The transition from fossil fuel-based starting materials to renewable feedstocks is a fundamental goal of green chemistry. For nitrogen heterocycles, this involves exploring bio-based sources for chemical building blocks. mdpi.commdpi.com

Research has focused on synthesizing pyrazines and other nitrogen heterocycles from renewable resources such as biomass and amino acids. acsgcipr.orgacs.org For example, a scalable synthesis for biobased pyrazine building blocks has been developed starting from proteinogenic amino acids. acs.org Pyrolysis of biomass in the presence of ammonia (B1221849) can also yield pyridines and pyrazines, although controlling selectivity can be a challenge. acsgcipr.org Water is often highlighted as a green solvent for the synthesis of nitrogen heterocycles, further enhancing the sustainability of these processes. mdpi.comrsc.org

The use of biodegradable reagents, particularly biocatalysts like enzymes, aligns perfectly with this principle. Enzymes are derived from renewable sources and are inherently biodegradable, minimizing their environmental persistence. nih.govmdpi.com The application of baker's yeast or isolated enzymes like lipases not only provides high selectivity but also introduces a biodegradable catalyst into the synthetic scheme. nih.govscribd.com While direct synthesis of this compound from renewable feedstocks is a complex long-term goal, the use of bio-derived solvents and biodegradable catalysts represents a significant and immediately applicable step toward greener production. mdpi.com

Future Research Directions and Emerging Opportunities for 2 Amino 2 3 Chloropyrazin 2 Yl Ethenol Research

Exploration of Novel and Convergent Synthetic Pathways for Complex Pyrazine-Ethenol Architectures

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 2-Amino-2-(3-chloropyrazin-2-yl)ethenol and its analogues. Future research should focus on creating novel and convergent synthetic strategies that allow for modular assembly and diversification of the pyrazine-ethenol scaffold.

Key areas for exploration include:

Convergent Synthesis: Designing multi-step syntheses where the pyrazine (B50134) core and the amino-ethenol side chain are constructed separately and then coupled in a late stage. This approach would facilitate the generation of a library of derivatives with varied substituents on both the pyrazine ring and the side chain.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, could offer a direct and atom-economical way to construct the C-C bond between the pyrazine ring and the ethenol precursor. mdpi.com Iron-catalyzed C-H functionalization has been successfully used for the synthesis of other pyrazine natural products. mdpi.com

Precursor Synthesis: The synthesis would likely proceed through the keto tautomer, 2-amino-1-(3-chloropyrazin-2-yl)ethanone. The synthesis of this precursor could start from commercially available or readily synthesized pyrazine building blocks, such as 3-chloropyrazine-2-carbonitrile (B110518) or 3-chloropyrazine-2-carboxamide. nih.govchemicalbook.commdpi.com For instance, the partial hydrolysis of 3-chloropyrazine-2-carbonitrile yields the corresponding carboxamide, which could be a starting point for further elaboration into the desired side chain. nih.gov

A summary of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Starting Materials | Key Reactions | References |